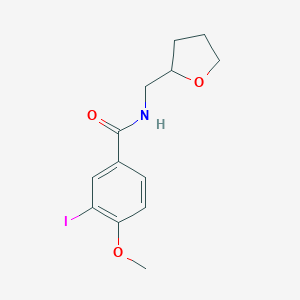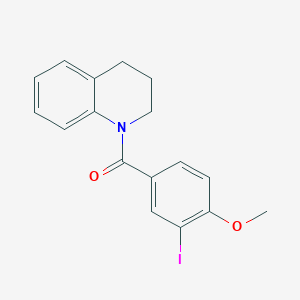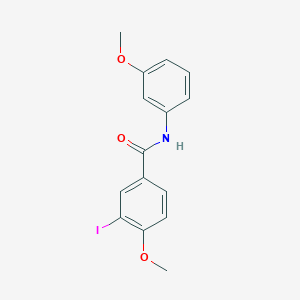![molecular formula C18H23N3O5S2 B324989 N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide](/img/structure/B324989.png)
N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a diethylamino group, sulfonyl groups, and an acetamide moiety. It is known for its potential pharmacological activities and is often studied for its biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-aminophenyl sulfone with diethylamine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects. Additionally, it may interact with other cellular pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar in structure but lacks the diethylamino group.
Acetyldapsone: Another sulfonamide derivative with different pharmacological properties.
Monoacetyldapsone: Similar in structure but with variations in the acetamide moiety.
Uniqueness
N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile reagent and therapeutic agent .
Eigenschaften
Molekularformel |
C18H23N3O5S2 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
N-[4-[[4-(diethylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H23N3O5S2/c1-4-21(5-2)28(25,26)18-12-8-16(9-13-18)20-27(23,24)17-10-6-15(7-11-17)19-14(3)22/h6-13,20H,4-5H2,1-3H3,(H,19,22) |
InChI-Schlüssel |
KUWAQRITFOVSJQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2E)-3-(1-naphthyl)-2-propenoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B324908.png)
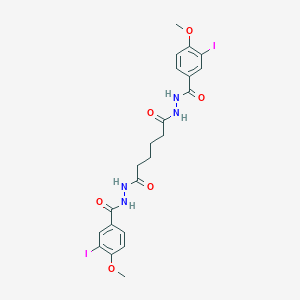
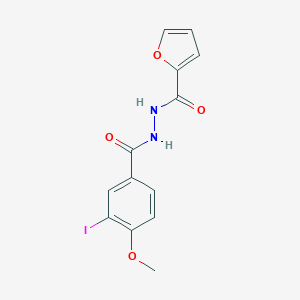
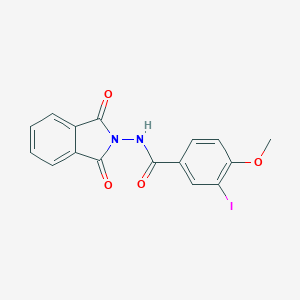
![METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B324916.png)
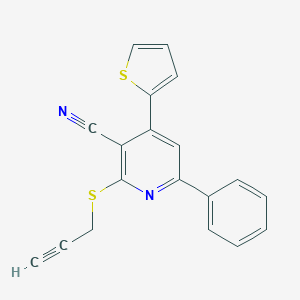
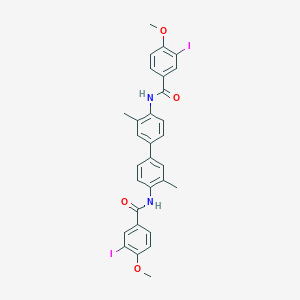
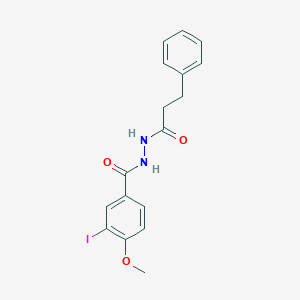
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide](/img/structure/B324921.png)
![3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B324923.png)
